Dmp 323

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

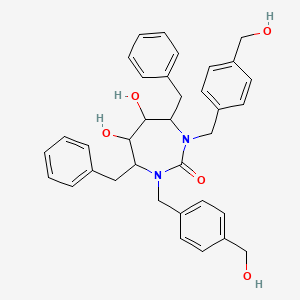

JCR 424, also known as XM 323, is a potent, nonpeptide cyclic urea inhibitor of human immunodeficiency virus (HIV) protease. It is effective against both HIV type 1 and type 2. This compound was designed using structural information and database searching to competitively inhibit the cleavage of both peptide and HIV-1 gag polyprotein substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JCR 424 involves the formation of a cyclic urea structure. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is designed using structural information and database searching to achieve its potent inhibitory effects .

Industrial Production Methods

Industrial production methods for JCR 424 are not widely documented. Typically, such compounds are produced in specialized facilities with stringent controls to ensure purity and efficacy. The production process would involve multiple steps of synthesis, purification, and quality control to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

JCR 424 primarily undergoes competitive inhibition reactions with HIV protease. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving JCR 424 are those that facilitate its binding to the HIV protease enzyme. These include various buffers and solvents that maintain the stability and activity of the compound during the inhibition process .

Major Products Formed

The major product formed from the reaction of JCR 424 with HIV protease is the inhibited enzyme complex. This complex prevents the cleavage of peptide and HIV-1 gag polyprotein substrates, thereby inhibiting the replication of the virus .

Scientific Research Applications

JCR 424 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study the inhibition of protease enzymes.

Biology: Employed in research to understand the mechanisms of HIV replication and inhibition.

Medicine: Investigated as a potential therapeutic agent for the treatment of HIV infection.

Industry: Utilized in the development of new antiviral drugs and in the study of drug resistance mechanisms

Mechanism of Action

JCR 424 exerts its effects by competitively inhibiting the HIV protease enzyme. It binds to the active site of the enzyme, preventing the cleavage of peptide and HIV-1 gag polyprotein substrates. This inhibition disrupts the maturation of viral particles, thereby reducing the replication and spread of the virus. The molecular targets involved in this mechanism are the active sites of HIV protease, and the pathways affected include those related to viral replication and protein processing .

Comparison with Similar Compounds

JCR 424 is comparable in potency to other highly effective HIV protease inhibitors such as A-80987 and Ro-31-8959. it has unique properties that make it distinct:

Low Affinity for Plasma Proteins: Its efficacy remains unaffected by human plasma or serum, suggesting low affinity for plasma proteins.

Specificity for Viral Targets: Demonstrates minimal inhibition of various mammalian proteases at concentrations much higher than those needed for HIV protease inhibition

List of Similar Compounds

- A-80987

- Ro-31-8959

These compounds share similar mechanisms of action but differ in their specific chemical structures and pharmacokinetic properties .

Properties

Molecular Formula |

C35H38N2O5 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one |

InChI |

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2 |

InChI Key |

XCVGQMUMMDXKCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O |

Synonyms |

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one XM 323 XM-323 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.